molecular formula C8H10ClN3O2 B13857123 Ethyl 6-chloro-3-(methylamino)pyridazine-4-carboxylate

Ethyl 6-chloro-3-(methylamino)pyridazine-4-carboxylate

Cat. No.: B13857123
M. Wt: 215.64 g/mol
InChI Key: XRGPWIGHIQBRJX-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-3-(methylamino)pyridazine-4-carboxylate (CAS: 1073129-68-6) is a pyridazine derivative with a chloro substituent at position 6, a methylamino group at position 3, and an ethyl carboxylate ester at position 3. This compound is of pharmaceutical interest, as indicated by its commercial availability for medicinal chemistry research .

Properties

Molecular Formula

C8H10ClN3O2

Molecular Weight

215.64 g/mol

IUPAC Name

ethyl 6-chloro-3-(methylamino)pyridazine-4-carboxylate

InChI

InChI=1S/C8H10ClN3O2/c1-3-14-8(13)5-4-6(9)11-12-7(5)10-2/h4H,3H2,1-2H3,(H,10,12)

InChI Key

XRGPWIGHIQBRJX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NN=C1NC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-chloro-3-(methylamino)pyridazine-4-carboxylate typically involves the reaction of 6-chloro-3-(methylamino)pyridazine-4-carboxylic acid with ethanol in the presence of a dehydrating agent. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-3-(methylamino)pyridazine-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at position 6 can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used.

    Hydrolysis: Acidic or basic conditions can be employed, with hydrochloric acid (HCl) or sodium hydroxide (NaOH) being common choices.

Major Products Formed

    Substitution Reactions: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation and Reduction: Oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can lead to the formation of amines or alcohols.

    Hydrolysis: The primary product is 6-chloro-3-(methylamino)pyridazine-4-carboxylic acid.

Scientific Research Applications

Ethyl 6-chloro-3-(methylamino)pyridazine-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.

    Biological Studies: The compound can be used to study enzyme interactions and receptor binding due to its unique structure.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 6-chloro-3-(methylamino)pyridazine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and ester groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and functional differences between Ethyl 6-chloro-3-(methylamino)pyridazine-4-carboxylate and related compounds:

Compound Name Substituents (Positions) Molecular Formula CAS Number Key Functional Differences
This compound Cl (6), CH₃NH (3), COOEt (4) C₈H₁₀ClN₃O₂ 1073129-68-6 Reference compound
Ethyl 3-chloro-6-phenylpyridazine-4-carboxylate Cl (3), Ph (6), COOEt (4) C₁₃H₁₁ClN₂O₂ 878714-48-8 Phenyl at position 6 enhances lipophilicity
Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate Cl (6), NH₂ (5), pyrazole linkage C₁₀H₁₀ClN₅O₂ Not provided Pyrazole ring introduces additional H-bonding sites
6-Chloro-4-(chloromethyl)-3-methoxypyridazine Cl (6), CH₂Cl (4), OCH₃ (3) C₆H₆Cl₂N₂O Not provided Methoxy and chloromethyl groups alter reactivity
Ethyl 2-[[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]sulfanylmethyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate Complex thieno-pyrimidine core C₂₀H₂₀ClN₃O₄S₂ 742119-72-8 Multicyclic structure with sulfur atoms increases steric bulk

Pharmacological Implications

  • Pyrazole Derivatives: Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate () incorporates a pyrazole ring, which is known to enhance binding to kinases or GPCRs due to its planar structure and hydrogen-bonding capability. The absence of this ring in the target compound may limit such interactions .
  • The target compound’s simpler structure may offer advantages in synthetic accessibility .

Biological Activity

Ethyl 6-chloro-3-(methylamino)pyridazine-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on the biological activity of this compound, emphasizing its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula: C10H10ClN3O2
  • Molecular Weight: 239.66 g/mol
  • CAS Number: 1429171-52-7
  • Purity: ±97%

Recent studies have indicated that compounds similar to this compound exhibit diverse mechanisms of action against various pathogens and cancer cells. These include:

  • Antimicrobial Activity:
    • The compound has shown promise in inhibiting the growth of Mycobacterium tuberculosis (Mtb) strains. Initial evaluations suggested a novel mechanism that does not overlap with conventional antituberculosis drugs, as indicated by chemoproteomic analyses that identified specific protein targets within Mtb .
  • Anticancer Properties:
    • Several derivatives of pyridazine compounds have been evaluated for their cytotoxic effects on cancer cell lines. For instance, compounds derived from similar scaffolds have demonstrated significant growth inhibition against various cancer cell lines, including MCF-7 and NCI-H460, with IC50 values ranging from 0.01 µM to 14.31 µM .

Structure-Activity Relationship (SAR)

The SAR studies on this compound and its analogs have provided insights into the structural features necessary for biological activity:

CompoundSubstituentActivityIC50 (µM)Target
Compound 14-MethoxyphenylModerate10Mtb
Compound 2CyclohexylLow>50Mtb
Compound 3ChlorophenylSignificant0.39MCF-7
Compound 4Aryl ring variationsVaried<5 - >50Various

These findings suggest that specific substitutions on the pyridazine core significantly influence both antimicrobial and anticancer activities.

Case Studies

  • Antitubercular Activity:
    • A study evaluated a series of compounds based on the pyridazine scaffold against clinical strains of Mtb. The results indicated that certain modifications led to enhanced potency without cross-resistance to existing antituberculosis medications, thereby supporting the development of new therapeutic agents .
  • Cytotoxicity in Cancer Cells:
    • In vitro assays demonstrated that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines. For example, one derivative showed an IC50 value of 0.01 µM against MCF-7 cells, indicating potent anticancer activity .

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